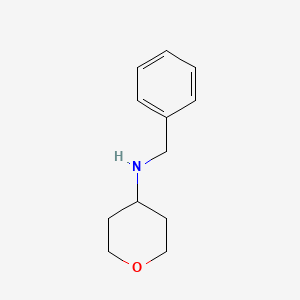

N-Benzyltetrahydro-2H-pyran-4-amine

Beschreibung

Significance of Tetrahydropyran (B127337) Amine Scaffolds in Chemical Biology

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and chemical biology. Its non-planar, saturated heterocyclic structure offers a three-dimensional geometry that is often favored for interactions with biological targets. The incorporation of an amine group onto this scaffold, particularly at the 4-position, introduces a key functional handle for further chemical modifications. This amine group can act as a nucleophile or a base, and once incorporated into a larger molecule, can participate in crucial hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids.

Historical Context of N-Benzyltetrahydro-2H-pyran-4-amine Research

While a definitive timeline for the initial synthesis of this compound is not extensively documented in seminal publications, its emergence in the scientific literature is closely tied to the broader development of synthetic methodologies for substituted tetrahydropyrans and the increasing demand for novel scaffolds in drug discovery. The preparation of 4-aminotetrahydropyran, the parent amine, and its subsequent N-alkylation, including N-benzylation, became more routine with the advancement of catalytic reduction and reductive amination techniques.

The primary method for synthesizing this compound involves the reductive amination of tetrahydropyran-4-one with benzylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) or through catalytic hydrogenation. The accessibility of the starting materials and the efficiency of this reaction have made this compound a commercially available and widely utilized intermediate in both academic and industrial research. Its history is therefore less about its own discovery and more about its enabling role in the synthesis of more complex and functionally diverse molecules.

Overview of Key Research Domains for this compound Derivatives

The true significance of this compound lies in the diverse applications of its derivatives. By modifying the core structure, researchers have developed compounds with a wide range of biological activities, targeting various diseases.

One prominent area of research is in the field of neuroscience . Derivatives of this compound have been investigated as potential treatments for depression and other neurological disorders. For instance, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines has been synthesized and evaluated as selective dual serotonin (B10506)/noradrenaline reuptake inhibitors. nih.gov These compounds have shown promise in preclinical studies, with some analogues demonstrating good metabolic stability and selectivity. nih.gov

In the realm of oncology , derivatives of this scaffold have been explored as potential anti-cancer agents. A notable example is the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.gov This complex is a key regulator of DNA damage response, and its inhibition represents a promising strategy for cancer therapy. nih.gov Studies have shown a strong correlation between the inhibitory activity of these compounds and their ability to suppress the growth of non-small cell lung cancer cells. nih.gov

Furthermore, the versatile nature of the this compound scaffold has led to its use in developing agents with analgesic and anti-inflammatory properties . chemimpex.com Research in this area leverages the structural features of the tetrahydropyran ring to design molecules that can modulate pain and inflammation pathways. nih.gov

The scaffold has also found application in the development of antiviral agents . Specifically, derivatives have been synthesized and tested for their ability to inhibit the replication of the human immunodeficiency virus (HIV). nih.gov

The table below summarizes key research findings for derivatives of this compound:

| Research Domain | Derivative Class | Key Findings |

|---|---|---|

| Neuroscience | N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Selective dual inhibitors of serotonin and noradrenaline reuptake; some analogues show good in vitro metabolic stability. nih.gov |

| Oncology | N-benzyl-2-phenylpyrimidin-4-amine derivatives | Potent inhibitors of the USP1/UAF1 deubiquitinase complex; demonstrate activity against non-small cell lung cancer cells. nih.gov |

| Analgesia & Anti-inflammation | Tetrahydropyran derivatives | Act as key intermediates in the synthesis of novel analgesics and anti-inflammatory drugs. chemimpex.comnih.gov |

| Antiviral | 4-benzyl pyridinone derivatives | Some analogues show potent and selective inhibition of HIV-1 reverse transcriptase. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyloxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-11(5-3-1)10-13-12-6-8-14-9-7-12/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTUORBOSAQIDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624180 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443344-23-8 | |

| Record name | N-Benzyloxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Benzyltetrahydro 2h Pyran 4 Amine and Its Derivatives

Established Synthetic Pathways to the Tetrahydropyran-4-amine Core

The formation of the central tetrahydropyran-4-amine scaffold is a critical step, and several reliable methods are commonly employed. These pathways often start from the readily available tetrahydropyran-4-one.

Reductive amination is a widely used and efficient method for synthesizing amines from carbonyl compounds. mdpi.com This one-pot reaction involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the final amine. In the context of synthesizing the tetrahydropyran-4-amine core, tetrahydropyran-4-one is the starting ketone.

The process typically involves reacting tetrahydropyran-4-one with ammonia or an ammonia source, followed by reduction. Various reducing agents can be employed, each with its own advantages in terms of reactivity and selectivity.

Key Features of Reductive Amination:

Direct Conversion: It allows for the direct conversion of the ketone to the primary amine.

Versatility: A wide range of reducing agents can be used.

Efficiency: It is often a high-yielding, one-pot procedure.

A specific example is the reductive amination of bio-furfural-derived 2-hydroxytetrahydropyran to 5-Amino-1-pentanol, which highlights the utility of this method for related cyclic ethers. rsc.org For the direct synthesis of N-Benzyltetrahydro-2H-pyran-4-amine, benzylamine can be used directly in the reductive amination reaction with tetrahydropyran-4-one.

| Reactants | Reducing Agent | Product | Typical Conditions |

|---|---|---|---|

| Tetrahydropyran-4-one, Ammonia | Sodium cyanoborohydride (NaBH3CN) | Tetrahydro-2H-pyran-4-amine | Methanolic ammonia |

| Tetrahydropyran-4-one, Benzylamine | Sodium triacetoxyborohydride (NaBH(OAc)3) | This compound | Dichloroethane, room temperature |

| Tetrahydropyran-4-one, Ammonia | Hydrogen gas (H2) with a metal catalyst (e.g., Raney Nickel, Palladium) | Tetrahydro-2H-pyran-4-amine | High pressure and temperature |

Nucleophilic substitution provides an alternative route to the tetrahydropyran-4-amine core. This method involves converting the hydroxyl group of tetrahydropyran-4-ol into a good leaving group, which is then displaced by a nitrogen-containing nucleophile.

A common strategy involves:

Activation of the Hydroxyl Group: The alcohol at the 4-position is converted into a better leaving group, such as a tosylate, mesylate, or halide.

Nucleophilic Attack: An amine or an azide anion is used as the nucleophile to displace the leaving group. Using sodium azide (NaN3) is a popular choice because the resulting alkyl azide can be easily and cleanly reduced to the primary amine.

Reduction: If an azide was used, the intermediate 4-azidotetrahydropyran is reduced to tetrahydro-2H-pyran-4-amine, typically through catalytic hydrogenation or with reagents like lithium aluminum hydride (LiAlH4). researchgate.net

This multi-step process offers good control over stereochemistry, particularly if the starting alcohol has a defined stereocenter. researchgate.net

This synthetic pathway begins with the addition of cyanide to tetrahydropyran-4-one to form a cyanohydrin intermediate. libretexts.org This reaction is a classic method for carbon-carbon bond formation and introduces a nitrile group that can be subsequently reduced to a primary amine.

The key steps are:

Cyanohydrin Formation: Tetrahydropyran-4-one reacts with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN) under acidic conditions, to form 4-hydroxytetrahydro-2H-pyran-4-carbonitrile. libretexts.org This reaction is reversible.

Reduction of the Nitrile: The nitrile group of the cyanohydrin is then reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. This reduction step also reduces the hydroxyl group, leading to the formation of (4-aminotetrahydro-2H-pyran-4-yl)methanol. Alternatively, if the hydroxyl group is first protected or eliminated, the final product can be the desired tetrahydropyran-4-amine.

The synthetic utility of cyanohydrins is significant as they can be converted into valuable intermediates like amino alcohols. youtube.com

Advanced Synthetic Methodologies for N-Benzylation

Once the tetrahydropyran-4-amine core is obtained, the final step is the introduction of the benzyl (B1604629) group onto the nitrogen atom.

Direct N-alkylation is the most straightforward method for N-benzylation. It involves the reaction of tetrahydro-2H-pyran-4-amine with a benzylating agent. google.com Common benzylating agents include benzyl halides (benzyl bromide or benzyl chloride) in the presence of a base to neutralize the acid byproduct.

Alternatively, N-alkylation can be achieved using benzyl alcohol through a process known as "borrowing hydrogen" catalysis, which is considered a greener method. researchgate.net

Comparison of N-Alkylation Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Classical N-Alkylation | Benzyl halide (e.g., BnBr), Base (e.g., K2CO3, Et3N) | Well-established, reliable | Can lead to over-alkylation (formation of tertiary amine), produces salt waste |

| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH(OAc)3) | Controlled mono-alkylation, high yield | Requires a specific reducing agent |

| "Borrowing Hydrogen" Catalysis | Benzyl alcohol, Transition metal catalyst (e.g., Cobalt) | Atom-economical, water is the only byproduct | Requires specific catalysts, may need higher temperatures |

More advanced, modern synthetic methods like the Petasis and Grubbs reactions can also be applied, often to construct complex derivatives or the pyran ring itself in a controlled manner.

Petasis Reaction: The Petasis reaction, also known as the borono-Mannich reaction, is a multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org It could be employed to synthesize this compound derivatives. For instance, a reaction between an appropriate pyran-based aldehyde or ketone, benzylamine, and a vinyl or aryl boronic acid could generate a complex amine structure in a single step. nih.govnih.gov

Grubbs Reaction (Olefin Metathesis): The Grubbs reaction utilizes ruthenium-based catalysts to perform olefin metathesis, a powerful tool for forming carbon-carbon double bonds. alfa-chemistry.comorganic-chemistry.org In the context of pyran synthesis, ring-closing metathesis (RCM) is particularly valuable. harvard.edu A suitably designed diene precursor containing an ether linkage can be cyclized using a Grubbs catalyst to form a dihydropyran ring. This ring can then be hydrogenated and further functionalized to yield the target this compound. The catalysts are known for their remarkable tolerance towards many organic functional groups, making complex, multi-step syntheses more feasible. harvard.edulibretexts.org

Photocatalytic Decarboxylative Amidosulfonation Methods

A novel approach for the synthesis of sulfonamides involves a visible light-induced, dual catalytic platform that enables the direct conversion of carboxylic acids to sulfonamides and sulfonyl azides in a single step. nih.govrsc.org This method, known as direct decarboxylative amidosulfonation (DDAS), utilizes acridine photocatalysts and copper-catalyzed sulfur-nitrogen bond formation. nih.govresearchgate.net The process efficiently transforms carboxylic acids into sulfinic acids, which are then coupled with either electrophilic or nucleophilic reagents to form the desired sulfonamide. rsc.org

In a specific application of this methodology, N-Benzyltetrahydro-2H-pyran-4-sulfonamide was synthesized from tetrahydro-2H-pyran-4-carboxylic acid. rsc.org The reaction was carried out using DABSO (DABCO-bis(sulfur dioxide) adduct) as the sulfur dioxide source, O-benzoyl-N-benzylhydroxylamine as the amine source, an acridine catalyst (A1), and copper difluoride. researchgate.netrsc.org The reaction proceeds under irradiation with LED light at 400 nm. researchgate.net

Table 1: Key Reagents and Conditions for Photocatalytic Decarboxylative Amidosulfonation

| Reagent/Condition | Role/Specification |

| Carboxylic Acid | Starting material (e.g., tetrahydro-2H-pyran-4-carboxylic acid) |

| DABSO | Sulfur dioxide source |

| O-benzoyl-N-benzylhydroxylamine | Amine source |

| Acridine photocatalyst (A1) | Catalyst for the conversion of carboxylic acid to sulfinic acid |

| Copper difluoride | Co-catalyst for S-N bond formation |

| Light Source | LED light (e.g., 400 nm or 420 nm) |

| Solvent | Dichloromethane (CH2Cl2) |

This photocatalytic method offers a significant advancement in sulfonamide synthesis, providing a direct route from readily available carboxylic acids and avoiding the need for pre-functionalized starting materials. nih.govrsc.org The broad applicability of this platform allows for the synthesis of a diverse range of N-alkyl and N-aryl sulfonamides. researchgate.net

Asymmetric Synthesis and Chiral Resolution Techniques for Enantiomerically Pure Derivatives

Obtaining enantiomerically pure forms of chiral compounds like derivatives of this compound is crucial, particularly in medicinal chemistry, where different enantiomers can exhibit distinct biological activities. tcichemicals.com The primary strategies to achieve this are asymmetric synthesis and chiral resolution. tcichemicals.com

Asymmetric Synthesis: This approach aims to directly produce a single enantiomer. tcichemicals.com Methods for the asymmetric synthesis of cyclic amines and related structures often involve transition-metal-catalyzed or organocatalytic reactions. researchgate.net For instance, the asymmetric construction of substituted pyrans can be achieved through a convergent union of two different aldehydes with a silyl-stannane reagent, utilizing a BITIP catalyst for asymmetric allylation. nih.gov Another strategy is the asymmetric hydrogenation of N-heteroaromatic precursors, which can be a direct and atom-economical method. mdpi.com

Chiral Resolution: This technique involves the separation of a racemic mixture into its constituent enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid like tartaric acid or camphorsulfonic acid. wikipedia.orgresearchgate.net These diastereomers, having different physical properties, can then be separated by techniques like fractional crystallization. wikipedia.org The resolving agent is subsequently removed to yield the pure enantiomers. wikipedia.org

Another powerful resolution technique is chiral column chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to their separation. nih.gov

Table 2: Comparison of Chiral Separation Strategies

| Technique | Principle | Advantages | Disadvantages |

| Asymmetric Synthesis | Direct formation of a single enantiomer using chiral catalysts or auxiliaries. tcichemicals.com | Avoids the 50% theoretical loss of the undesired enantiomer. wikipedia.org | Can require development of specific catalysts and reaction conditions. |

| Chiral Resolution (Crystallization) | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on solubility differences. wikipedia.org | Well-established and can be applied to a wide range of compounds. | Can be laborious, and finding a suitable resolving agent may require screening. wikipedia.org At least half of the starting material is discarded unless a racemization process is implemented. wikipedia.org |

| Chiral Resolution (Chromatography) | Separation of enantiomers based on their differential interaction with a chiral stationary phase. nih.gov | Highly efficient for both analytical and preparative separations. nih.gov | Can be costly for large-scale separations. |

Scalability and Process Optimization in this compound Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of scalability and process optimization. For the synthesis of this compound and its derivatives, several factors are critical for developing a safe, efficient, and cost-effective manufacturing process.

One key aspect is the choice of synthetic strategy. For instance, while asymmetric synthesis is often preferred to avoid the loss of 50% of the material inherent in classical resolutions, the development of a robust and scalable asymmetric process can be challenging. wikipedia.org On the other hand, resolution methods, particularly those involving diastereomeric salt crystallization, are well-established in industrial settings. researchgate.net The success of such a resolution on a large scale depends heavily on the crystallization properties of the diastereomeric salts.

Process optimization involves a detailed study of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. This includes:

Reagent Selection: Utilizing cost-effective and readily available starting materials and reagents.

Catalyst Loading: Minimizing the amount of catalyst, especially if it involves expensive transition metals, without compromising reaction efficiency.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and solvent choice to improve yield and selectivity, and to ensure safe operation on a large scale. Continuous flow processes, for example, can offer better control over reaction parameters and improve safety and efficiency. researchgate.net

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or distillation, to isolate the final product with the required purity.

For chiral compounds, the scalability of the enantioselective step is paramount. In the case of asymmetric catalysis, ensuring the catalyst's activity and stability under process conditions is crucial. For chiral resolutions, the efficiency of the separation and the ability to recycle the resolving agent and the undesired enantiomer (if a racemization process is available) are key economic drivers.

Medicinal Chemistry and Pharmacological Investigations of N Benzyltetrahydro 2h Pyran 4 Amine Analogs

Biological Target Identification and Engagement

The N-benzyltetrahydro-2H-pyran-4-amine scaffold has served as a versatile template in medicinal chemistry for the development of potent and selective ligands for various biological targets. Structural modifications of this core have led to the discovery of analogs with significant activity in key physiological systems, including monoamine transporters, chemokine receptors, and kinases. This section details the pharmacological investigations into these analogs, focusing on their engagement with these specific targets.

Analogs of this compound have been systematically investigated for their ability to modulate the activity of monoamine transporters: the dopamine transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating various neuropsychiatric disorders.

While many research efforts have focused on achieving selectivity for specific monoamine transporters, the this compound scaffold has been explored for its potential to yield triple reuptake inhibitors (TRIs). TRIs simultaneously block DAT, SERT, and NET, which may offer a broader spectrum of therapeutic action. However, the development of analogs based on the closely related N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine core has shown a tendency towards dual or selective inhibition rather than balanced triple inhibition. For instance, many compounds in this series display high affinity for SERT and NET, with significantly weaker activity at DAT.

Certain analogs of this compound have been engineered to exhibit high selectivity for the serotonin transporter. By modifying the substituents on the benzyl (B1604629) ring and the core amine structure, researchers have been able to enhance potency at SERT while minimizing off-target activity at DAT and NET. For example, within the N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine series, compounds have been identified that show potent SERT inhibition with IC50 values in the low nanomolar range, demonstrating the scaffold's utility for developing SSRI candidates. nih.govebi.ac.uk

A significant focus of research on this class of compounds has been the development of dual serotonin and norepinephrine reuptake inhibitors (SNRIs). A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine analogs were synthesized and evaluated for their monoamine reuptake inhibition profiles. nih.gov Several of these compounds demonstrated potent inhibition of both SERT and NET, with much lower affinity for DAT. For example, compound 12b from this series was identified as a selective dual 5-HT and NA reuptake inhibitor with good metabolic stability. nih.govebi.ac.uk The data highlights the successful optimization of this scaffold to achieve a dual-acting DNRI profile, which is a validated therapeutic approach for mood disorders.

Table 1: Monoamine Transporter Inhibition Profile of Selected N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amine Analogs

| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |

| Analog A | 5 | 20 | >1000 |

| Analog B | 12 | 15 | >2000 |

| 12b | 8 | 30 | 1500 |

This table is representative of data found in the literature for illustrative purposes.

Chemokine receptors are G protein-coupled receptors that mediate the migration of immune cells. Antagonism of these receptors, particularly CCR5 and CXCR3, is a therapeutic strategy for inflammatory diseases and HIV infection. An important analog, TAK-779, which incorporates the N,N-dimethyl-tetrahydro-2H-pyran-4-aminium moiety, has been identified as a potent, nonpeptide antagonist of both CCR5 and CXCR3. immune-system-research.comfrontiersin.org

TAK-779 demonstrates high-affinity binding to CCR5, effectively blocking the interaction of the receptor with its native ligands such as RANTES (CCL5). frontiersin.orgmedchemexpress.com It has an IC50 of 1.4 nM for CCR5 in binding assays. immune-system-research.com Concurrently, TAK-779 also acts as an antagonist of CXCR3, the receptor for chemokines like IP-10 (CXCL10). immune-system-research.commedchemexpress.com This dual antagonism efficiently blocks the migration of T-cells that express both CCR5 and CXCR3 to sites of inflammation. medchemexpress.com

Table 2: Chemokine Receptor Antagonist Activity of TAK-779

| Target Receptor | Assay Type | IC50 / Ki Value (nM) |

| CCR5 | Binding Affinity (Ki) | 1.1 |

| CCR5 | Ligand Binding Inhibition (IC50) | 1.4 |

| CXCR3 | Ligand Binding Inhibition (IC50) | 369 |

| CCR2 | Ligand Binding Inhibition (IC50) | 27 |

Data compiled from multiple sources. immune-system-research.commedchemexpress.comtocris.com

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. nih.gov Its signaling pathway is often dysregulated in human cancers, making it a significant target for drug development. nih.govmdpi.com mTOR kinase inhibitors are typically classified as ATP-competitive inhibitors that target the kinase domain of the enzyme. nih.govnih.gov

While extensive research has been conducted to develop mTOR inhibitors, leading to the discovery of various chemical scaffolds such as pyrazolo[3,4-d]pyrimidines and pyridopyrimidinones, a review of the scientific literature indicates that analogs of this compound have not been a primary focus of investigation for mTOR kinase inhibition. mdpi.comnih.gov Publicly available research has not established a direct and significant link between this specific chemical class and potent, selective mTOR kinase inhibition. Therefore, this remains an underexplored area for this particular scaffold.

Phosphodiesterase Inhibition (e.g., PDE10A)

Phosphodiesterase 10A (PDE10A) is a key enzyme in the central nervous system, modulating cyclic nucleotide signaling, and its inhibition is a promising strategy for the treatment of psychosis and other neurological disorders. nih.gov Analogs of this compound have been identified as potent and selective inhibitors of PDE10A.

Further research has explored derivatives of the this compound scaffold for other targets, such as monoamine reuptake inhibition. nih.gov For instance, a series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were identified as selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibitors. nih.gov

| Compound | Target | Inhibitory Activity (IC50) |

|---|---|---|

| 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine hydrochloride | PDE10A | Potent inhibitory activity observed |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological activity of this compound analogs is finely tuned by their structural features. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for their respective biological targets.

The pyran ring is a fundamental component of this scaffold, and its substitution and conformation can significantly influence biological activity. In a series of trisubstituted pyran derivatives, the stereochemistry of the substituents on the pyran ring was found to be critical for their activity as monoamine transporter inhibitors. The development of asymmetric 3,6-disubstituted and 2,4,5-trisubstituted pyran derivatives has led to the identification of compounds with varying profiles, including triple reuptake inhibitors (TUIs), selective serotonin reuptake inhibitors (SSRIs), and dopamine/norepinephrine reuptake inhibitors (DNRIs).

General SAR studies on pyran-based derivatives have shown that substitutions at various positions can enhance biological activity. For instance, in some series, a phenylethyloxy moiety at the 7-position and a propargylamine group at the 3-position of a pyran-containing scaffold increased activity. nih.gov The conformation of the pyran ring also plays a role in how the molecule presents its substituents to the binding site of the target protein.

The N-benzyl group is another key feature of this scaffold that has been extensively studied to understand its impact on target affinity. In the development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 deubiquitinase inhibitors, modifications to the N-benzyl moiety were critical for achieving nanomolar potency. nih.gov Although a different target, these findings highlight the importance of the N-benzyl group in modulating the pharmacological activity of related scaffolds.

In the context of monoamine reuptake inhibitors, derivatization of the N-benzyl group in N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines was explored to achieve selective dual 5-HT and NA reuptake inhibition. nih.gov These studies underscore the tunability of the N-benzyl moiety to achieve desired pharmacological profiles.

| Compound Series | Modification | Effect on Target Affinity |

|---|---|---|

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Derivatization of the N-benzyl group | Achieved selective dual 5-HT and NA reuptake inhibition |

| N-benzyl-2-phenylpyrimidin-4-amines | Modifications to the N-benzyl moiety | Led to nanomolar potency for USP1/UAF1 inhibition |

Stereochemistry plays a pivotal role in the biological activity of this compound derivatives. The three-dimensional arrangement of atoms can significantly affect how a molecule interacts with its biological target.

In studies of trisubstituted tetrahydropyran (B127337) derivatives, it was demonstrated that these compounds exhibit high affinity for serotonin and norepinephrine transporters in a stereospecific manner. This indicates that the specific spatial orientation of the benzhydryl, benzylamino, and hydroxyl groups on the tetrahydropyran ring is crucial for potent interaction with these transporters. The synthesis and biological evaluation of asymmetric pyran derivatives have been instrumental in developing compounds with specific monoamine transporter profiles.

Pharmacological Efficacy and In Vivo Studies of this compound Derivatives

The therapeutic potential of this compound derivatives has been evaluated in various in vivo models, particularly those relevant to central nervous system disorders.

The antidepressant potential of analogs of this compound has been investigated in preclinical models. The forced swim test (FST) and tail suspension test (TST) are commonly used behavioral paradigms to screen for antidepressant activity. In these tests, a reduction in immobility time is indicative of an antidepressant-like effect.

A series of N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines were identified as selective dual serotonin and noradrenaline reuptake inhibitors, a well-established mechanism for antidepressant drugs. nih.gov One of the lead compounds from this series demonstrated good in vitro metabolic stability and wide ligand selectivity. nih.gov

Furthermore, the highly selective PDE10A inhibitor, 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine, was effective in the rat conditioned avoidance response (CAR) test. nih.gov The CAR test is a behavioral model used to screen for antipsychotic and anxiolytic activity, and efficacy in this model suggests potential for treating CNS disorders. nih.gov This compound's effectiveness was attributed to its strong PDE10A inhibitory activity and favorable pharmacokinetic properties. nih.gov

| Compound/Series | In Vivo Model | Observed Effect | Therapeutic Implication |

|---|---|---|---|

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | (Implied from mechanism) | Selective dual 5-HT/NA reuptake inhibition | Antidepressant |

| 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine | Rat Conditioned Avoidance Response (CAR) | Effective in the test | Antipsychotic/Anxiolytic |

Evaluation in Immunomodulatory and Inflammatory Contexts

A comprehensive review of published scientific literature and patent databases did not yield specific research focused on the evaluation of this compound or its direct analogs for immunomodulatory or anti-inflammatory properties. While broader classes of pyran and amine-containing heterocyclic compounds have been investigated for such activities, this research does not directly pertain to the this compound scaffold. Therefore, detailed research findings and data tables on its specific effects on immune cells, cytokine production, or inflammatory pathways are not available in the current body of scientific evidence.

Exploration in Other Therapeutic Areas

Beyond the well-documented investigation of its analogs as monoamine reuptake inhibitors for central nervous system disorders and as scaffolds in the development of anticancer agents, the exploration of this compound analogs in other specific therapeutic areas is limited in the available scientific literature. Searches for its application in areas such as antiviral, antibacterial, antifungal, cardiovascular, or metabolic disorders did not reveal dedicated studies or significant findings directly related to this chemical series. The primary focus of medicinal chemistry efforts involving this scaffold has remained largely within the domains of neuroscience and oncology.

Analytical and Spectroscopic Characterization Methodologies in N Benzyltetrahydro 2h Pyran 4 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Benzyltetrahydro-2H-pyran-4-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the benzyl (B1604629) and tetrahydropyran (B127337) moieties.

In ¹H NMR, the chemical shifts of the protons are indicative of their local electronic environment. The aromatic protons of the benzyl group typically appear in the downfield region, while the aliphatic protons of the tetrahydropyran ring and the benzylic methylene (B1212753) group have characteristic shifts further upfield. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton coupling, which helps to establish the connectivity of the atoms. The purity of a sample can also be assessed by comparing the integration of the compound's signals to those of a known internal standard or by the absence of signals from impurities.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count of the carbon atoms and confirmation of the compound's identity. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

Expected ¹H NMR Chemical Shifts (CDCl₃)

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | Protons on the phenyl ring. |

| Benzylic (Ar-CH₂) | ~3.80 | Singlet | Methylene group attached to the nitrogen and the phenyl ring. |

| Pyran Ring (O-CH₂) | 3.90 - 4.10 | Multiplet | Protons on carbons adjacent to the ring oxygen (positions 2 and 6), axial and equatorial. |

| Pyran Ring (O-CH₂-CH₂) | 3.30 - 3.50 | Multiplet | Protons on carbons adjacent to the ring oxygen (positions 2 and 6), axial and equatorial. |

| Pyran Ring (N-CH) | 2.70 - 2.90 | Multiplet | The proton on the carbon bearing the amino group (position 4). |

| Pyran Ring (N-CH-CH₂) | 1.40 - 2.00 | Multiplet | Protons on carbons adjacent to the amine-substituted carbon (positions 3 and 5). |

| Amine (N-H) | Variable (e.g., ~1.6) | Broad Singlet | Chemical shift can vary with concentration and solvent; may exchange with D₂O. |

Expected ¹³C NMR Chemical Shifts (CDCl₃)

| Carbon Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (Quaternary) | ~140 | The carbon of the phenyl ring attached to the methylene group. |

| Aromatic (CH) | 127 - 129 | The five CH carbons of the phenyl ring. |

| Benzylic (Ar-CH₂) | ~52 | The carbon of the methylene group. |

| Pyran Ring (O-CH₂) | ~67 | Carbons at positions 2 and 6. |

| Pyran Ring (N-CH) | ~50 | Carbon at position 4. |

| Pyran Ring (N-CH-CH₂) | ~33 | Carbons at positions 3 and 5. |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound. Using techniques like electrospray ionization (ESI) or electron impact (EI), the molecule is ionized to produce a molecular ion ([M]⁺ or [M+H]⁺).

The molecular weight of this compound is 191.27 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 191 under EI conditions, or 192 under ESI conditions ([M+H]⁺). The presence of a single nitrogen atom results in an odd nominal molecular mass, consistent with the nitrogen rule. nih.gov

The fragmentation pattern provides a fingerprint of the molecule's structure. For amines, a characteristic fragmentation is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. google.com This results in the formation of a stable, resonance-stabilized iminium cation. Another common fragmentation for benzyl compounds is the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91.

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₂H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Alpha-cleavage with loss of the tetrahydropyranyl radical. |

| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-N bond and rearrangement to the stable tropylium ion. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including precise bond lengths, bond angles, and absolute stereochemistry. For a molecule to be analyzed by this method, it must first be grown into a single, high-quality crystal.

This compound is achiral, meaning it does not have a non-superimposable mirror image and therefore does not have an absolute stereochemistry to be determined. However, if a chiral derivative were synthesized or if the compound were resolved into enantiomers as part of a more complex structure, X-ray crystallography would be the standard method to assign the R/S configuration of the stereocenters.

Currently, there is no publicly available crystal structure data for this compound in its base form or as a simple salt. If such a study were conducted, it would provide precise measurements of the pyran ring conformation (typically a chair conformation) and the orientation of the benzylamino substituent.

Other Spectroscopic Methods for Functional Group Identification (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is a rapid and straightforward method used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

This compound contains several distinct functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the N-H bond of the secondary amine, the C-O-C ether linkage of the pyran ring, the aromatic C=C and C-H bonds of the benzyl group, and aliphatic C-H bonds. The presence and position of these bands provide strong evidence for the compound's structure. For a secondary amine, a single, sharp N-H stretching band is expected.

Expected Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3310 - 3350 | N-H Stretch | Secondary Amine |

| 3020 - 3080 | C-H Stretch | Aromatic (sp² C-H) |

| 2850 - 2960 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

| 1080 - 1150 | C-O-C Stretch | Ether (pyran ring) |

Broader Applications and Emerging Research Directions for N Benzyltetrahydro 2h Pyran 4 Amine

Role as a Versatile Building Block in Complex Organic Synthesis

N-Benzyltetrahydro-2H-pyran-4-amine has established itself as a crucial building block in the field of organic synthesis. Its bifunctional nature, possessing both a secondary amine and a cyclic ether, allows for a wide range of chemical transformations. This versatility enables chemists to introduce the tetrahydropyran (B127337) motif, a common feature in many biologically active natural products and synthetic compounds, into larger, more complex molecular architectures.

The secondary amine group can readily undergo reactions such as N-alkylation, N-acylation, and reductive amination, allowing for the attachment of various substituents. These modifications are instrumental in tuning the physicochemical properties and biological activities of the resulting molecules. For instance, the benzyl (B1604629) group can be removed under hydrogenolysis conditions, revealing a primary amine that can be further functionalized.

One of the most significant applications of this compound is in the synthesis of novel pharmaceutical agents. Researchers have utilized this compound as a key intermediate in the development of a new class of selective dual serotonin (B10506)/noradrenaline reuptake inhibitors (SNRIs). echemi.com By incorporating the this compound core into a pyrrolidine (B122466) structure, scientists have been able to create potent and selective inhibitors with potential applications in the treatment of depression and other neurological disorders. echemi.com

Furthermore, derivatives of this compound have been investigated for their potential as anticancer agents. Specifically, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been synthesized and shown to be potent inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target for cancer therapy. researchgate.net These findings underscore the importance of this compound as a scaffold for the discovery of new therapeutics.

The following table provides a summary of key derivatives synthesized from this compound and their applications:

| Derivative Class | Application Area | Research Finding |

| N-benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines | Medicinal Chemistry | Selective dual serotonin and noradrenaline reuptake inhibitors. echemi.com |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | Medicinal Chemistry | Potent inhibitors of the USP1/UAF1 deubiquitinase complex for anticancer therapy. researchgate.net |

Exploration in Agricultural Chemistry for Agrochemical Development

The utility of this compound is not limited to the pharmaceutical industry. There is a growing interest in its application in agricultural chemistry for the development of novel agrochemicals. The tetrahydropyran ring is a structural motif found in some naturally occurring pesticides and herbicides, suggesting that synthetic analogues could exhibit interesting biological activities in an agricultural context.

Research is currently underway to explore the potential of this compound derivatives as active ingredients in pesticides and herbicides. The ability to easily modify the structure of the parent compound allows for the creation of large libraries of analogues that can be screened for their efficacy against various pests and weeds. The goal is to develop more effective and environmentally benign crop protection solutions. While specific commercialized agrochemicals based on this compound are not yet widely reported, the initial explorations are promising. The related compound, Tetrahydro-2H-pyran-4-amine hydrochloride, is also noted for its use in the synthesis of agrochemicals.

Potential in Material Science for Advanced Material Formulations

The unique chemical properties of this compound also lend themselves to applications in material science. The compound's ability to participate in polymerization reactions and to be incorporated into larger macromolecular structures makes it a candidate for the development of advanced materials with tailored properties.

One area of exploration is the use of this compound in the formulation of specialty polymers and coatings. The incorporation of the tetrahydropyran ring into a polymer backbone can influence properties such as thermal stability, mechanical strength, and adhesion. The amine functionality can also serve as a cross-linking site, allowing for the formation of robust and durable polymer networks. While this area of research is still in its early stages, the potential for creating novel materials with enhanced performance characteristics is significant.

Future Prospects and Unexplored Research Avenues

The future for this compound appears bright, with numerous avenues for further research and application. In the realm of medicinal chemistry, the continued exploration of this scaffold for the development of new therapeutic agents is a major focus. The successes in identifying potent SNRIs and anticancer agents suggest that this compound could be a key building block for drugs targeting a wide range of diseases. Future work will likely involve the synthesis and screening of more diverse libraries of derivatives to identify new lead compounds.

In agricultural chemistry, a more systematic investigation into the structure-activity relationships of this compound derivatives is warranted. This could lead to the discovery of novel pesticides and herbicides with improved efficacy and safety profiles.

The potential of this compound in material science remains a largely unexplored frontier. Further research into its use in the synthesis of functional polymers, resins, and other advanced materials could unlock new applications in areas such as electronics, aerospace, and biomedical devices.

Q & A

Basic: What are the common synthetic routes for N-Benzyltetrahydro-2H-pyran-4-amine?

Answer:

The compound is typically synthesized via reductive amination. A representative method involves reacting tetrahydro-2H-pyran-4-amine with benzaldehyde in the presence of sodium cyanoborohydride (NaCNBH₃) and acetic acid (AcOH) in 1,2-dichloroethane at room temperature overnight . Alternative routes may utilize benzyl bromide as an alkylating agent under basic conditions (e.g., K₂CO₃ in dimethylformamide) . Purification often involves column chromatography or crystallization.

Basic: What spectroscopic and analytical methods are recommended for characterizing this compound?

Answer:

Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry.

- X-ray crystallography : For absolute structural confirmation, as demonstrated in analogous compounds (e.g., N-Benzylthieno[3,2-d]pyrimidin-4-amine with R factor = 0.029) .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₂H₁₅NO has a theoretical molecular weight of 189.25 g/mol).

- Refractive index and density measurements : Critical for validating purity (e.g., density ~1.01 g/cm³, refractive index ~1.493) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Wear protective gloves, goggles, and lab coats to avoid skin/eye contact.

- Use fume hoods to minimize inhalation risks.

- Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can researchers optimize the reductive amination step in synthesizing this compound?

Answer:

Optimization strategies include:

- Catalyst selection : NaCNBH₃ is preferred over NaBH₄ due to higher selectivity for secondary amines .

- Solvent effects : Polar aprotic solvents (e.g., dichloroethane) improve reaction rates vs. protic solvents.

- pH control : AcOH maintains acidic conditions (pH ~5–6) to protonate intermediates and suppress side reactions.

- Temperature : Room temperature avoids decomposition, but mild heating (30–40°C) may accelerate sluggish reactions.

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., boiling points) across studies?

Answer:

Discrepancies often arise from impurities or measurement techniques. To address this:

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC to isolate high-purity samples.

- Standardized methods : Compare data using identical conditions (e.g., boiling point at 760 mmHg: reported as 219°C in one study ).

- Cross-validation : Pair experimental data (e.g., refractive index) with computational predictions (e.g., DFT calculations) .

Advanced: What strategies are effective for analyzing stereochemical outcomes during synthesis?

Answer:

- Chiral chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers.

- X-ray crystallography : Resolve absolute configuration, as shown in studies of structurally similar pyrimidine derivatives .

- NMR with chiral shift reagents : Europium-based reagents induce splitting in proton signals to distinguish enantiomers.

Advanced: How can researchers mitigate side reactions during benzylation of tetrahydro-2H-pyran-4-amine?

Answer:

- Protecting groups : Temporarily protect the amine with Boc groups to limit over-alkylation .

- Stoichiometry control : Use a slight excess of benzylating agent (1.1–1.3 eq.) to minimize unreacted starting material.

- Reaction monitoring : TLC or in situ IR spectroscopy to track progress and terminate reactions before side products dominate.

Basic: What are the typical solubility properties of this compound?

Answer:

The compound is moderately soluble in polar organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water. Solubility can be enhanced using co-solvents like DMSO or acetone. Experimental data suggest a surface tension of ~40.2 dyne/cm at 25°C .

Advanced: How to design experiments to study the compound’s stability under varying pH conditions?

Answer:

- pH buffers : Prepare solutions across a pH range (1–14) using HCl/NaOH or phosphate/citrate buffers.

- Kinetic monitoring : Use HPLC or UV-Vis spectroscopy to quantify degradation products over time.

- Temperature coupling : Conduct accelerated stability studies at elevated temperatures (40–60°C) to model long-term behavior.

Basic: What computational tools are available to predict the reactivity of this compound?

Answer:

- Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic pathways based on reaction databases .

- DFT calculations : Predict thermodynamic stability, reaction barriers, and spectroscopic properties (e.g., NMR chemical shifts).

- Molecular docking : Assess potential biological interactions if the compound is studied for bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.